3-(1-Nitrosopiperidin-3-yl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Nitrosopiperidin-3-yl)benzoic acid is an organic compound that features a nitroso group attached to a piperidine ring, which is further connected to a benzoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Nitrosopiperidin-3-yl)benzoic acid typically involves the nitration of piperidine derivatives followed by coupling with benzoic acid. One common method includes the following steps:
Nitration of Piperidine: Piperidine is nitrated using a mixture of nitric acid and sulfuric acid to form 1-nitrosopiperidine.
Coupling Reaction: The nitrosopiperidine is then coupled with benzoic acid under acidic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1-Nitrosopiperidin-3-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group under strong oxidizing conditions.
Reduction: The nitroso group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid like aluminum chloride.
Major Products Formed
Oxidation: 3-(1-Nitropiperidin-3-yl)benzoic acid.
Reduction: 3-(1-Aminopiperidin-3-yl)benzoic acid.
Substitution: Various halogenated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
3-(1-Nitrosopiperidin-3-yl)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 3-(1-Nitrosopiperidin-3-yl)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways, making the compound useful in studying biological processes and developing therapeutic agents.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(1-Nitrosopiperidin-4-yl)benzoic acid
- 3-(1-Nitrosopiperidin-2-yl)benzoic acid
- 3-(1-Nitrosopiperidin-3-yl)phenylacetic acid
Uniqueness
3-(1-Nitrosopiperidin-3-yl)benzoic acid is unique due to the specific positioning of the nitroso group on the piperidine ring and its attachment to the benzoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C12H14N2O3 |
---|---|
Molekulargewicht |
234.25 g/mol |
IUPAC-Name |
3-(1-nitrosopiperidin-3-yl)benzoic acid |
InChI |
InChI=1S/C12H14N2O3/c15-12(16)10-4-1-3-9(7-10)11-5-2-6-14(8-11)13-17/h1,3-4,7,11H,2,5-6,8H2,(H,15,16) |
InChI-Schlüssel |
WARXSLMZDXMUKQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CN(C1)N=O)C2=CC(=CC=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.